Eburnan

Description

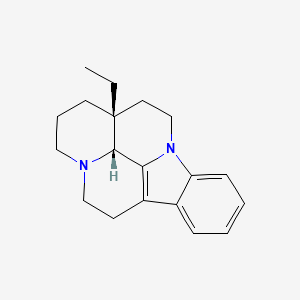

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,18H,2,5,8-13H2,1H3/t18-,19+/m0/s1 |

InChI Key |

VYXFLLCQSGSEMS-RBUKOAKNSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4CC2 |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4CC2 |

Synonyms |

eburnan |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Eburnan Alkaloids

Eburnan alkaloids are naturally occurring compounds primarily found in various plant species, particularly within the Apocynaceae family. A prominent source is Vinca minor, commonly known as lesser periwinkle, from which vincamine (B1683053), a well-known this compound alkaloid, is isolated wikipedia.orgwikidata.org. Other plants contributing to the natural reservoir of these alkaloids include Kopsia officinalis and Hunteria zeylanica, both known to produce eburnamine (B1221595) nih.gov. The plant Rhazya stricta has been reported to contain 14-isoeburnamine springermedizin.de. Species within the Tabernaemontana genus are also recognized for their production of this compound-type alkaloids, such as pandoline uni-freiburg.de. Furthermore, Catharanthus roseus (Madagascar periwinkle) produces complex indole (B1671886) alkaloids, including 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, which is structurally related to the this compound framework wikipedia.orgplantaedb.com. Geissospermum laeve has also been identified as a source of isoeburnamine researchgate.net.

The chemodiversity of this compound alkaloids stems from variations in their core polycyclic structure, which typically features an indole moiety fused with a characteristic eburnane skeleton. This structural complexity allows for numerous modifications, leading to a wide array of derivatives. Key structural features that contribute to this diversity include the presence of hydroxyl groups, ester functionalities, and varying degrees of saturation or unsaturation within the ring system. For instance, vincamine, eburnamonine (B1221668), and eburnamine represent distinct structural types within the this compound class, differing in their oxygenation patterns and saturation of specific bonds wikipedia.orgnih.govnih.gov. Tabersonine, while sharing a common biosynthetic pathway with some this compound alkaloids, possesses a distinct unsaturation pattern, making it a key precursor in the biosynthesis of more complex indole alkaloids wikidata.orgnih.gov. The table below summarizes some naturally occurring this compound alkaloids and their plant sources.

| Compound Name | Primary Plant Source(s) | PubChem CID |

| Vincamine | Vinca minor | 15376 |

| Eburnamine | Kopsia officinalis, Hunteria zeylanica | 101699 |

| 14-Isoeburnamine | Rhazya stricta | 619344 |

| Pandoline | Tabernaemontana species | 21589059 |

| 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine | Catharanthus roseus | 440391 |

| Isoeburnamine | Geissospermum laeve | 118701077 |

Diastereomeric and Enantiomeric Variations of Eburnan Alkaloids

The complex polycyclic nature of eburnan alkaloids often results in multiple chiral centers, leading to the existence of various stereoisomers, including diastereomers and enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. These stereochemical differences can significantly influence the physical, chemical, and biological properties of the compounds.

Several this compound alkaloids exhibit such stereochemical variations:

Eburnamine (B1221595) and Isoeburnamine: Eburnamine (CID 101699) is characterized by a specific absolute configuration, often designated as (15R,17R,19R) nih.gov. Its diastereomer, isoeburnamine, also exists. For example, 14-isoeburnamine (CID 619344) has been identified springermedizin.de. Additionally, (+)-isoeburnamine (CID 118701077) is another reported stereoisomer plantaedb.com.

Eburnamonine (B1221668): This alkaloid demonstrates enantiomeric forms. (+)-Eburnamonine (CID 92112) is a common form nih.gov, while its enantiomer, (-)-eburnamonine, is also known and sometimes referred to as vinburnine (B1683052) (CID 71203) nih.gov. The racemic mixture, DL-eburnamonine, is also recognized, sometimes under the synonym vincanorine (CID 5482101) uni-goettingen.de.

Vincamine (B1683053): Vincamine (CID 15376) itself possesses defined stereochemistry. Research has also identified stereoisomers such as 16-epivincamine, highlighting the subtle but significant variations possible around its chiral centers wikidata.org.

Apovincamine: Apovincamine (CID 71204) exists with specific stereochemical configurations, such as (+)-apovincamine and cis-apovincamine nih.gov.

The precise stereochemical arrangement of these alkaloids is crucial for their interactions with biological targets, influencing their potential activities and metabolic pathways. Detailed research findings often involve spectroscopic techniques and X-ray diffraction to elucidate the absolute configurations of these complex molecules researchgate.net.

Biosynthetic Pathways and Mechanistic Elucidation of Eburnan Formation

Proposed Biogenetic Routes and Key Intermediates

The biosynthesis of eburnan alkaloids, like other monoterpenoid indole (B1671886) alkaloids, typically commences with the Pictet-Spengler condensation reaction. This crucial step involves the condensation of tryptamine (B22526) and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, leading to the formation of strictosidine. Strictosidine serves as a pivotal intermediate, acting as the central precursor for a vast array of MIAs, including those belonging to the this compound structural class nih.govnih.govuni.lusemanticscholar.org.

Further along the biosynthetic pathway, intermediates such as geissoschizine play a significant role as precursors for various monoterpenoid indole alkaloids nih.govwikipedia.orgnih.govuni.lu. The intricate this compound skeleton is hypothesized to be constructed through a series of complex cyclization and rearrangement reactions from these earlier indole alkaloid precursors. For instance, tabersonine, an aspidosperma-type alkaloid, and vincamine (B1683053), an this compound-type alkaloid, are recognized as biogenetically related, with synthetic investigations often highlighting their interconversion or shared intermediates in their respective pathways uni.luwikidata.orgcenmed.comnih.govnih.gov.

Enzymatic Transformations in this compound Biosynthesis

The conversion of strictosidine into this compound alkaloids involves a cascade of highly specific enzymatic transformations. The initial committed step is catalyzed by strictosidine synthase, which mediates the formation of strictosidine from its precursor molecules semanticscholar.org. Following this crucial enzymatic reaction, a series of subsequent transformations are believed to occur. These include hydrolytic cleavages, decarboxylation events, various intricate cyclization reactions that establish the characteristic polycyclic framework, and specific oxidation and reduction steps that introduce and modify functional groups. While the precise enzymatic machinery responsible for each discrete step in the later stages of this compound biosynthesis remains an active area of investigation, the general principles of enzymatic catalysis are well-established within the context of indole alkaloid biosynthesis researchgate.netmdpi-res.comnih.gov.

Synthetic efforts aimed at constructing the this compound core often draw inspiration from proposed biogenetic pathways. These synthetic strategies frequently employ reactions such as Friedel-Crafts type cyclizations, reductive cleavages, and hydrogenations, thereby offering valuable insights into the potential enzymatic mechanisms that facilitate these complex natural transformations nih.govresearchgate.netresearchgate.netacs.orgacs.org.

Investigations into Biosynthetic Enantiodivergence

Extensive research has been dedicated to elucidating the phenomenon of biosynthetic enantiodivergence observed in this compound alkaloids, particularly those isolated from plants of the Kopsia genus nih.govum.edu.myum.edu.myresearchgate.netnih.gov. Studies involving the re-examination of the absolute configurations of eburnane alkaloids obtained from Malaysian Kopsia and Leuconotis species have employed advanced analytical techniques, including X-ray diffraction analysis and Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT) calculations. These investigations have definitively revealed the existence of biosynthetic enantiodivergence researchgate.net.

This enantiodivergence suggests that within the same plant species or closely related botanical sources, distinct enzymatic pathways or environmental factors may influence the stereochemical outcome of the biosynthetic process. This can lead to the preferential formation of specific enantiomers of this compound alkaloids, highlighting the intricate stereocontrol exerted by biological systems during natural product biosynthesis.

Synthetic Chemistry of the Eburnan Framework

Total Synthesis Approaches to Eburnan Alkaloids

The pursuit of the total synthesis of this compound alkaloids has led to the development of a wide array of synthetic strategies, each designed to overcome specific structural complexities. These approaches are broadly categorized into racemic, asymmetric, and biomimetic syntheses, reflecting the evolution of synthetic methodology in addressing the challenges posed by these natural products.

Strategies for Racemic Total Synthesis (e.g., Eburnamonine)

A modern strategy for the racemic synthesis of (±)-eburnamonine involves a four-step sequence featuring a reductive (3+2) annulation of lactams. This process is facilitated by iridium-catalyzed hydrosilylation and photoredox coupling with α-bromoacetic acid, leading to the formation of a transient cyclic enamine that then undergoes coupling to construct the eburnamonine (B1221668) skeleton researchgate.net. Another method employs the cyclopropanation of enamides, followed by an acid-catalyzed ring opening of the resultant β-amido cyclopropanecarboxylates to generate substituted 1-piperideines, which serve as precursors to eburnamonine researchgate.net.

Asymmetric and Enantioselective Total Synthesis Methodologies

Asymmetric synthesis is paramount for obtaining enantiomerically pure this compound alkaloids, given that their biological activities are frequently stereospecific. This field has progressed significantly from traditional chiral pool and auxiliary-based methods to advanced catalytic asymmetric techniques.

Early enantioselective syntheses of this compound alkaloids often leveraged the chiral pool strategy, utilizing naturally occurring chiral starting materials, or incorporated chiral auxiliaries to direct stereoselectivity. These methods involve the transfer of chirality from a pre-existing chiral center in a readily available natural product or a stoichiometric auxiliary molecule that influences the stereochemical outcome of key reactions rhhz.net. While effective, these approaches can sometimes be constrained by the accessibility of suitable chiral building blocks or the need for stoichiometric quantities of chiral auxiliaries, which can impact synthetic efficiency and atom economy rhhz.net.

Catalytic asymmetric synthesis offers a more efficient and atom-economical route to access enantioenriched this compound alkaloids. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has emerged as a potent methodology in this domain, enabling the stereoselective formation of C-C bonds scispace.comresearchgate.net. This reaction has been successfully applied in the synthesis of various complex natural products.

For instance, an enantioenriched lactam building block, derived from palladium-catalyzed asymmetric allylic alkylation, has served as a crucial precursor for the synthesis of eburnamonine-derived fragments researchgate.netresearchgate.netscispace.comresearchgate.net. This method has been identified as a key step in divergent enantioselective strategies for accessing C19-oxo-functionalized eburnane alkaloids, facilitating the concise synthesis of compounds such as (+)-19-oxoeburnamine and (+)-19-OH-eburnamonine researchgate.net. The Stoltz group, for example, utilized a palladium-catalyzed asymmetric decarboxylative alkylation in their scalable route to a key lactam intermediate, which was subsequently employed in the synthesis of (+)-eburnamonine scispace.comnih.govcaltech.edu. This particular approach is recognized as one of the shortest asymmetric syntheses of eburnamonine to date and the first to incorporate asymmetric catalysis scispace.com.

Other catalytic asymmetric approaches include iridium-catalyzed asymmetric imine hydrogenation/lactamization cascade strategies, which have been developed to install specific stereocenters rhhz.net.

A significant challenge in the synthesis of eburnane-type indole (B1671886) alkaloids is the precise control of the relative stereochemistry at the C20 and C21 positions, especially achieving the desired cis C20/C21 configuration researchgate.netresearchgate.netnih.gov. This stereochemical control is vital because different stereoisomers can exhibit distinct biological profiles.

To address this challenge, researchers have devised various strategies. One solution involves a unified and diastereoselective synthesis that features an α-iminol rearrangement, converting 3-hydroxyindolenine into spiroindolin-3-one researchgate.netresearchgate.netnih.gov. This is followed by a highly diastereoselective conformation-directed cyclization, which establishes the desired cis C20/C21 stereochemistry within the melokhanine skeleton. This intermediate can then be transformed back into the indole skeleton through aza-pinacol or α-aminoketone rearrangements researchgate.netresearchgate.netnih.gov.

For installing trans-C20/C21 stereocenters, an iridium-catalyzed asymmetric imine hydrogenation/lactamization cascade has been developed rhhz.net. The catalytic asymmetric synthesis of (+)-eburnamonine by the Stoltz group also demonstrated control over the C20/C21 relative stereochemistry, achieving a diastereomeric ratio of 3.4:1 rhhz.net. The ability to precisely control these key chiral centers is fundamental for the successful synthesis of specific this compound alkaloid natural products and their analogs.

Biomimetic Synthetic Routes

Biomimetic synthesis involves designing synthetic pathways that emulate proposed biosynthetic routes found in nature amazon.comnih.gov. This approach is often inspired by the inherent efficiency and selectivity observed in biological systems, frequently leading to elegant and concise syntheses. For this compound alkaloids, biomimetic strategies have been explored, often drawing parallels with the biosynthesis of related indole alkaloids.

While direct biomimetic couplings for complex this compound bisindole alkaloids, such as leucophyllidine, have presented challenges and sometimes resulted in regioisomeric products, the underlying hypothesis of biogenetic relationships among this compound alkaloids (e.g., eburnamine (B1221595) and eucophylline) continues to influence synthetic design researchgate.net. Some research has attempted to establish these biogenetic connections through Mannich-type couplings between hypothesized precursors researchgate.net. Although a direct biomimetic coupling between eburnamine and other fragments to form complex bisindole alkaloids like leucophyllidine has not always yielded the desired product, the concept remains a guiding principle in the development of synthetic strategies researchgate.net. For example, synthetic routes to this compound alkaloid precursors have been developed that feature the rapid construction of highly functionalized intermediates, often informed by biomimetic principles researchgate.net.

Structure Activity Relationships Sar and Mechanistic Biological Investigations of Eburnan Derivatives

Elucidation of Molecular Targets and Intracellular Pathways

Understanding the specific molecular targets and intracellular pathways modulated by eburnan derivatives is fundamental to deciphering their biological effects. Research has shed light on their interactions with various biological macromolecules and their subsequent modulatory effects on cellular processes.

Interactions with Biological Macromolecules (e.g., receptors, transporters, enzymes)

Vinpocetine (B1683063), a synthetic derivative of vincamine (B1683053), demonstrates multifaceted interactions with biological macromolecules. Its mechanism of action is postulated to involve the blockage of sodium channels and a reduction in cellular calcium influx. wikipedia.org A notable enzymatic target for vinpocetine is phosphodiesterase-1 (PDE-1), which it inhibits in isolated rabbit aorta. wikipedia.org This inhibition leads to an elevation of intracellular cyclic guanosine (B1672433) 3'5'-monophosphate (cGMP) levels, contributing to its observed vasorelaxant effects on cerebral smooth muscle tissue. wikidoc.org Beyond PDE-1, vinpocetine has also been shown to inhibit IKK (IκB kinase), thereby preventing the degradation of IκB and the subsequent translocation of nuclear factor-kappa B (NF-κB) to the cell nucleus. wikipedia.orgwikidoc.org The parent compound, vincamine, is known to increase regional cerebral blood flow. nih.gov

Modulatory Effects on Cellular Processes (e.g., reversal of multidrug resistance)

This compound alkaloids have exhibited significant modulatory effects on various cellular processes. A prominent area of investigation is their capacity for the reversal of multidrug resistance (MDR). Specific this compound alkaloids, such as leuconicines A-G and (-)-eburnamaline, have been identified for their ability to reverse multidrug resistance in vincristine-resistant KB cells. acs.orgfrontiersin.orgfrontiersin.orgdntb.gov.ua This effect is particularly relevant given that MDR in cancer cells is often mediated by the overexpression and increased activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which efflux anticancer drugs. frontiersin.orgfrontiersin.org The observed reversal of MDR by these this compound derivatives suggests their potential to interfere with these efflux mechanisms. frontiersin.orgfrontiersin.org

Furthermore, vinpocetine has demonstrated anti-inflammatory properties at the cellular level. It inhibits the upregulation of NF-κB by tumor necrosis factor-alpha (TNFα) in various cell-based assays. wikidoc.org This action results in a reduction of TNFα-induced mRNA expression for key pro-inflammatory molecules, including interleukin-1 beta (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule-1 (VCAM-1). wikidoc.org In addition, vinpocetine has been shown to attenuate the uptake of oxidized low-density lipoprotein (ox-LDL) and subsequent foam cell formation in cultured murine macrophage RAW264.7 cells. researchgate.net

Rational Design and Synthesis of this compound Analogues for SAR Studies

The systematic modification of the this compound scaffold and its derivatives is a cornerstone of SAR investigations, allowing for the elucidation of structural features critical for specific biological activities. Computational methodologies complement synthetic efforts by providing predictive insights into molecular interactions and activity profiles.

Systematic Structural Modifications and Resultant Biological Implications

Rational design and systematic structural modifications of this compound analogues are integral to defining their SAR. This approach involves altering specific parts of the molecule to observe the impact on biological activity. For instance, a series of vincamine derivatives have been designed and synthesized with the aim of developing agents for pancreatic β-cell protection in type 2 diabetes mellitus. researchgate.net Within this series, specific structural modifications led to a substantial enhancement in activity. Compounds designated as Vin-C01 and Vin-F03 exhibited significantly higher pancreatic β-cell protective activities, demonstrating a 20-50-fold increase in potency compared to vincamine. researchgate.net This highlights that precise alterations to the this compound core or its peripheral substituents can profoundly influence the therapeutic efficacy of these compounds. Such studies are crucial for identifying pharmacophores and optimizing the molecular architecture for targeted biological effects.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools in the SAR studies of this compound derivatives. QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities, enabling the prediction of activity for novel or modified analogues without the need for immediate synthesis and testing. researchgate.netnih.gov This predictive capability significantly accelerates the drug discovery process. Molecular docking, on the other hand, provides detailed insights into the interactions between this compound derivatives (ligands) and their potential biological targets (e.g., enzymes, receptors). researchgate.netresearchgate.net By simulating how a molecule fits into a target's binding site, docking studies can elucidate crucial binding modes, estimate binding affinities, and help identify the key molecular features responsible for specific interactions. researchgate.netresearchgate.net These in silico approaches guide the rational design of new this compound analogues by predicting which structural changes are likely to improve or diminish desired biological activities.

In Vitro Biological Activities (excluding adverse effects and human clinical data)

This compound derivatives have demonstrated a range of in vitro biological activities, providing foundational data for their potential therapeutic applications.

Vinpocetine has been characterized as an inhibitor of phosphodiesterase-1 (PDE-1), with an inhibitory concentration 50% (IC50) of approximately 10^-5 M. wikidoc.org This enzymatic inhibition contributes to its cellular effects. wikidoc.org

In the context of metabolic disorders, a series of synthesized vincamine derivatives have shown potent in vitro pancreatic β-cell protective activities. Notably, compounds such as Vin-C01 and Vin-F03 displayed remarkable half-maximal effective concentration (EC50) values of 0.22 μM and 0.27 μM, respectively. researchgate.net These activities signify a substantial improvement over the parent compound, vincamine, with these derivatives exhibiting 20-50 times higher efficacy in promoting β-cell survival and protecting against streptozotocin-induced apoptosis in cell viability assays. researchgate.net

Furthermore, this compound alkaloids, including leuconicines A-G and (-)-eburnamaline, have been reported to reverse multidrug resistance in vincristine-resistant KB cells, indicating their ability to interfere with cellular mechanisms that confer drug resistance. acs.orgfrontiersin.orgfrontiersin.orgdntb.gov.ua Vinpocetine also exhibits in vitro anti-inflammatory effects by inhibiting the upregulation of NF-κB and reducing the expression of pro-inflammatory mediators in various cellular assays. wikidoc.org

Data Tables

Table 1: In Vitro Pancreatic β-Cell Protective Activities of Key Vincamine Derivatives

| Compound | EC50 (µM) | Fold Activity Increase vs. Vincamine |

| Vincamine | - | 1 |

| Vin-C01 | 0.22 | 20-50 |

| Vin-F03 | 0.27 | 20-50 |

Note: EC50 values for vincamine were not explicitly provided in the source, but the relative increase in activity for its derivatives was stated. researchgate.net

Table 2: Vinpocetine's PDE-1 Inhibitory Activity

| Compound | Target | IC50 (M) |

| Vinpocetine | PDE-1 | ~10^-5 |

Advanced Spectroscopic and Analytical Characterization of Eburnan Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Eburnan Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound compounds, offering detailed information about the connectivity and spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assign proton (¹H) and carbon-13 (¹³C) resonances and to establish correlations between them researchgate.netnih.govoxinst.comwiley.comresearchgate.net.

Typical 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial insights into the number and types of protons and carbons present, along with their chemical environments. Chemical shifts (δ) and coupling constants (J) from ¹H NMR are crucial for identifying various proton systems, including aromatic, olefinic, methine, methylene, and methyl groups oxinst.com. Similarly, ¹³C NMR provides information on the carbon skeleton, distinguishing between protonated and non-protonated carbons through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) researchgate.net.

For complex this compound structures, 2D NMR experiments are essential for establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY) reveals proton-proton couplings, indicating adjacent protons.

Total Correlation Spectroscopy (TOCSY) extends these correlations to entire spin systems, identifying coupled proton networks oxinst.comwiley.com.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons, providing ¹H-¹³C connectivity information researchgate.net.

Residual Dipolar Couplings (RDCs) , when combined with Density Functional Theory (DFT) chemical shift predictions, can be a powerful tool for determining the absolute configuration and conformation of this compound-type skeletons, as demonstrated in the elucidation of compounds like 19-OH-(-)-Eburnamonine researchgate.net. This advanced application of NMR provides orientational information that complements traditional chemical shift and coupling constant data, leading to a more robust structural assignment.

Table 1: Key NMR Spectroscopic Data for this compound Structural Elucidation

| NMR Experiment | Information Provided | Application in this compound Analysis |

| ¹H NMR | Chemical shifts, coupling constants, proton count | Identification of proton environments (e.g., aromatic, aliphatic, methoxy, ethyl) oxinst.com |

| ¹³C NMR | Chemical shifts, carbon count | Elucidation of carbon skeleton, differentiation of carbon types researchgate.net |

| DEPT | Differentiation of CH₃, CH₂, CH, and quaternary carbons | Confirmation of carbon types researchgate.net |

| COSY | Through-bond ¹H-¹H correlations | Identification of adjacent protons within spin systems oxinst.com |

| TOCSY | Extended through-bond ¹H-¹H correlations | Delineation of entire proton spin systems wiley.com |

| HSQC | Direct ¹H-¹³C correlations | Assignment of protonated carbons and their directly attached protons researchgate.net |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Connectivity across quaternary carbons, ring junctions, and carbonyls researchgate.net |

| RDC/DFT | Orientational information, absolute configuration | Determination of absolute stereochemistry and conformation researchgate.net |

Mass Spectrometry (MS) Applications for this compound Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound compounds, primarily used for determining molecular weight, elemental composition, and structural fragmentation patterns researchgate.netthermofisher.com. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is routinely employed to obtain precise molecular mass measurements, which are crucial for confirming the molecular formula of newly isolated or synthesized this compound derivatives researchgate.netthermofisher.com.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. By fragmenting the protonated or deprotonated molecular ion, characteristic ions are generated that correspond to specific substructures of the this compound skeleton researchgate.netthermofisher.com. For instance, the loss of common substituents like methyl ester or ethyl groups can be observed and used to deduce the positions of these functionalities. Studies on vincan- and this compound-type alkaloids have shown that mass spectra obtained after photoionization and metastable spectra after electron impact ionization exhibit stereospecific fragmentations, leading to characteristic losses such as water or carbomethoxy and ethyl groups researchgate.net.

Modern mass spectrometers offer exceptional resolving power and accuracy, enabling the direct analysis of metabolites from complex tissues without extensive chromatographic separation in some cases youtube.com. This capability is particularly useful for profiling this compound alkaloids in biological samples. Techniques like Laser Ablation Direct Analysis in Real-Time Imaging-Mass Spectrometry (LADI-MS) can even reveal the spatial distributions of alkaloids within plant tissues researchgate.net.

Table 2: Mass Spectrometry Techniques and Their Applications in this compound Characterization

| MS Technique | Information Provided | Application in this compound Analysis |

| HRMS | Exact mass, elemental composition | Confirmation of molecular formula for this compound derivatives researchgate.netthermofisher.com |

| MS/MS | Fragmentation patterns | Elucidation of substructures and connectivity researchgate.netthermofisher.com |

| LC-MS | Separation and identification | Analysis of complex mixtures of this compound alkaloids researchgate.net |

| LADI-MS | Spatial distribution of compounds | Mapping this compound alkaloids in biological samples researchgate.net |

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD/TDDFT)

The determination of absolute configuration (AC) is a critical aspect of this compound chemistry, given the inherent chirality of many of these compounds. Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy coupled with Time-Dependent Density Functional Theory (TDDFT) calculations, have emerged as powerful tools for this purpose nih.govresearchgate.neteurekaselect.com.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum with positive and negative Cotton effects at specific wavelengths researchgate.neteurekaselect.com. The shape, sign, and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure and absolute configuration.

To confidently assign the absolute configuration of an this compound compound, experimental ECD spectra are compared with theoretically calculated ECD spectra. TDDFT calculations are performed on different possible stereoisomers (enantiomers and diastereomers) of the target molecule nih.govresearchgate.neteurekaselect.com. These calculations predict the ECD spectrum for each configuration. A match between the experimental and calculated ECD spectra, particularly in the sign and pattern of the Cotton effects, provides strong evidence for the assigned absolute configuration researchgate.neteurekaselect.com. For instance, a study on 19-OH-(-)-Eburnamonine successfully determined its absolute configuration by matching its experimental CD spectrum with the TD-DFT calculated spectrum researchgate.net. This approach has been widely utilized for the structural elucidation of complex natural products, including this compound-type alkaloids researchgate.netcore.ac.uk. While TDDFT calculations have greatly enhanced the reliability of AC determination, it is important to note that they are not always 100% reliable, and careful consideration of conformational flexibility and computational parameters is necessary nih.govcore.ac.uk.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound compounds from complex natural extracts or synthetic reaction mixtures. These methods exploit differences in physicochemical properties, such as polarity, size, and charge, to separate individual components thermopedia.comnih.govmlsu.ac.in.

Column Chromatography: This is a widely used technique for the initial separation of crude extracts containing this compound alkaloids. It involves packing a stationary phase (e.g., silica (B1680970) gel, alumina) into a column and eluting the mixture with a mobile phase, leading to differential migration and separation of compounds nih.govmlsu.ac.in.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress, checking fraction purity during column chromatography, and preliminary screening of extracts. It uses a thin layer of adsorbent material on a plate, with separation occurring as the solvent moves up the plate by capillary action nih.govmlsu.ac.in.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for both analytical and preparative separation of this compound compounds. It offers high resolution and sensitivity, making it ideal for purifying target compounds to high purity and for quantitative analysis thermopedia.comrotachrom.com. Reversed-phase HPLC is commonly used for separating relatively non-polar this compound alkaloids. The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water gradients) can be optimized to achieve optimal separation rotachrom.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile this compound alkaloids, GC-MS can be used for the analysis of more volatile derivatives or for purity assessment of samples that can be derivatized to increase their volatility. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry thermopedia.com.

Chromatographic techniques are crucial for achieving the desired purity of this compound compounds, which is essential for accurate spectroscopic characterization and biological evaluation. The "chromatographer's triangle" highlights the inherent trade-offs between yield, purity, and throughput in preparative chromatography, requiring careful optimization of separation parameters rotachrom.com.

Table 3: Chromatographic Techniques for this compound Compounds

| Chromatographic Technique | Principle of Separation | Application in this compound Analysis |

| Column Chromatography | Adsorption/Partition | Initial bulk separation of crude extracts nih.govmlsu.ac.in |

| Thin-Layer Chromatography | Adsorption/Partition | Rapid purity check, reaction monitoring, preliminary screening nih.govmlsu.ac.in |

| HPLC | Partition (reversed-phase common) | High-resolution purification, quantitative analysis, purity assessment thermopedia.comrotachrom.com |

| GC-MS | Volatility/Mass-to-charge ratio | Analysis of volatile derivatives, purity assessment (less common for parent eburnans) thermopedia.com |

Future Directions and Emerging Research Avenues in Eburnan Chemistry

Innovations in Total Synthesis Towards Complex Eburnan Architectures

The total synthesis of this compound alkaloids has been a fertile ground for the development of novel synthetic strategies. A significant ongoing challenge is the precise control of stereochemistry, particularly the cis C20/C21 relative stereochemistry, which is a common feature of many this compound-type indole (B1671886) alkaloids. nih.gov Recent breakthroughs have provided elegant solutions to this problem, paving the way for the efficient and stereoselective synthesis of complex this compound architectures.

One innovative approach involves a unified and diastereoselective synthesis of several this compound alkaloids, including eburnamonine (B1221668), larutensine, terengganensine B, and melokhanine E. nih.govresearchgate.net This strategy relies on key transformations such as an α-iminol rearrangement to form a spiroindolin-3-one, a highly diastereoselective conformation-directed cyclization to establish the desired cis stereochemistry, and subsequent rearrangements to reconstruct the indole skeleton. nih.gov Another powerful method utilizes a photoredox catalytic nitrogen-centered radical cascade reaction. This allows for the regioselective and stereoselective construction of multiple rings and the installation of the C21 chirality in a single step, enabling the asymmetric divergent syntheses of a group of C20 ethyl oxo-functionalized this compound alkaloids. researchgate.net

Furthermore, divergent synthetic strategies are being developed to access the different subclasses of related alkaloids from a common intermediate. While this has been successfully applied to the hasubanan alkaloids, similar approaches could be highly beneficial for exploring the chemical space of this compound derivatives. nih.gov The development of asymmetric total synthesis methodologies remains a key focus, with the goal of producing enantiomerically pure this compound alkaloids for biological evaluation. nih.govrsc.orgresearchgate.net

Table 1: Innovative Strategies in the Total Synthesis of this compound Alkaloids

| Synthetic Strategy | Key Features | Representative this compound Alkaloids Synthesized |

|---|---|---|

| Conformation-Directed Cyclization | α-iminol rearrangement, diastereoselective cyclization, aza-pinacol/α-aminoketone rearrangement. nih.gov | Eburnamonine, Larutensine, Terengganensine B, Melokhanine E. nih.govresearchgate.net |

| Photoredox Catalytic Cascade | Generation of a nitrogen-centered radical, regioselective and stereoselective construction of B, C, and D rings, installation of C21 chirality in one pot. researchgate.net | (-)-Eburnaminol, (+)-Larutenine, (-)-Terengganensine B, (-)-Strempeliopine, (-)-Terengganensine A. researchgate.net |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry. nih.govrsc.orgresearchgate.net | Various enantiomerically pure this compound alkaloids. |

Advanced Approaches to this compound Biosynthesis Research and Engineering

The biosynthesis of this compound alkaloids, like other terpenoid indole alkaloids (TIAs), occurs through a complex, multi-step pathway primarily studied in the medicinal plant Catharanthus roseus. microbiologyjournal.org Understanding and engineering this pathway holds the key to sustainable and scalable production of these valuable compounds.

Future research will focus on the complete elucidation of the this compound biosynthetic pathway, including the identification and characterization of all the enzymes and genes involved. nih.govcore.ac.ukresearchgate.netcityu.edu.hkbiorxiv.org While significant progress has been made in understanding TIA biosynthesis in general, the specific enzymatic steps leading to the diverse this compound skeletons are still being unraveled. microbiologyjournal.org Advanced techniques such as transcriptomics, proteomics, and metabolomics, combined with gene silencing and overexpression studies, will be crucial in this endeavor.

Metabolic engineering of C. roseus and heterologous expression of the biosynthetic pathway in microbial hosts are promising strategies for enhancing the production of this compound alkaloids. bohrium.comnih.govnih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.netfrontiersin.org Efforts in C. roseus have focused on overexpressing key regulatory genes or pathway enzymes to increase the metabolic flux towards desired TIAs. nih.gov Heterologous production in organisms like Nicotiana benthamiana offers an alternative platform for producing not only the natural alkaloids but also "new-to-nature" analogs by feeding unnatural substrates to the engineered pathway. bohrium.comnih.govsemanticscholar.orgfrontiersin.org

Table 2: Key Research Areas in this compound Biosynthesis

| Research Area | Objectives | Key Methodologies |

|---|---|---|

| Pathway Elucidation | Identify and characterize all enzymes and genes in the this compound biosynthetic pathway. nih.govcore.ac.ukresearchgate.netcityu.edu.hkbiorxiv.org | Transcriptomics, proteomics, metabolomics, gene silencing, overexpression studies. |

| Metabolic Engineering | Increase the yield of this compound alkaloids in Catharanthus roseus. microbiologyjournal.orgnih.govresearchgate.netresearchgate.net | Overexpression of regulatory and biosynthetic genes. |

| Heterologous Production | Establish microbial or alternative plant-based systems for sustainable production of this compound alkaloids and their analogs. bohrium.comnih.govnih.govsemanticscholar.orgfrontiersin.org | Reconstitution of biosynthetic pathways in hosts like Nicotiana benthamiana. |

Exploration of Novel Pharmacological Targets and Biological Functions for this compound Analogues

While some this compound alkaloids are known for their effects on cerebral blood flow, there is a growing interest in exploring their potential for other therapeutic applications. The synthesis of novel this compound analogues provides a valuable library of compounds for screening against a wide range of biological targets.

One emerging area of interest is the potential of this compound derivatives as anticancer agents. nih.gov The structural complexity and chemical diversity of these alkaloids make them attractive scaffolds for the development of new chemotherapeutics. Future research will involve screening this compound analogues against various cancer cell lines and identifying their molecular targets and mechanisms of action.

Furthermore, the neuroactive properties of this compound alkaloids suggest their potential for treating neurodegenerative diseases. nih.govnih.govdrugtargetreview.comwisc.edubohrium.com The ability of some compounds to modulate neurotransmitter systems and protect against neuronal damage warrants further investigation. The development of this compound-based compounds that can cross the blood-brain barrier and interact with specific targets in the central nervous system is a key objective. Idebenone, a synthetic analogue of coenzyme Q10, has shown potential in treating Alzheimer's disease by improving oral bioavailability and increasing brain concentrations. nih.gov

Table 3: Potential Therapeutic Applications of this compound Analogues

| Therapeutic Area | Potential Mechanism of Action | Research Focus |

|---|---|---|

| Oncology | Cytotoxicity, apoptosis induction, inhibition of cancer-related signaling pathways. nih.gov | Screening against diverse cancer cell lines, identification of molecular targets. |

| Neurodegenerative Diseases | Neuroprotection, modulation of neurotransmitter systems, anti-inflammatory effects. nih.govnih.govdrugtargetreview.comwisc.edubohrium.com | Development of brain-penetrant compounds, evaluation in models of Alzheimer's and Parkinson's disease. |

Interdisciplinary Research Integrating this compound Chemistry with Chemical Biology and Materials Science

The unique structural features of the this compound scaffold can be leveraged in interdisciplinary research at the interface of chemistry, biology, and materials science.

In the realm of chemical biology, this compound-based fluorescent probes could be developed for cellular imaging. mdpi.comnih.govnih.govuq.edu.aufluorofinder.com By attaching a fluorophore to the this compound core, it may be possible to create probes that selectively target specific organelles or cellular processes, allowing for their visualization and study in living cells. The inherent biological activity of the this compound moiety could also be exploited to develop probes that report on the activity of specific enzymes or receptors.

In materials science, the incorporation of this compound units into polymers could lead to the development of new functional materials. nih.govresearchgate.netrsc.orgnih.govresearchgate.net For instance, carborane-containing polymers have been synthesized and shown to have applications as heat-resistant materials, ceramic precursors, and fluorescent materials. nih.govresearchgate.netnih.gov The unique physicochemical properties of this compound alkaloids could be imparted to polymers, leading to materials with novel optical, electronic, or biological properties. The synthesis of polymers containing this compound moieties could be achieved through the polymerization of this compound-functionalized monomers.

Table 4: Interdisciplinary Applications of this compound Chemistry

| Field | Application | Potential Advantages |

|---|---|---|

| Chemical Biology | This compound-based fluorescent probes for cellular imaging. mdpi.comnih.govnih.govuq.edu.aufluorofinder.com | Potential for targeted delivery and reporting on specific biological processes. |

| Materials Science | This compound-containing polymers with novel properties. nih.govresearchgate.netrsc.orgnih.govresearchgate.net | Imparting the unique physicochemical and biological properties of this compound alkaloids to polymeric materials. |

Q & A

Q. What are the standard methodologies for isolating Eburnan from natural sources?

this compound, an indole alkaloid, is typically isolated from Gelsemium elegans using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Critical steps include pH adjustment for alkaloid precipitation and purification via recrystallization. Structural validation requires complementary techniques such as NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for elucidating skeletal frameworks. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides absolute stereochemical configuration. Cross-referencing spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. How can researchers quantify this compound in complex biological matrices?

Reverse-phase HPLC with UV/Vis or MS detection is widely used. Method validation includes calibration curves (linearity: R² > 0.99), spike-and-recovery tests for accuracy, and precision checks (RSD < 5%). Sample preparation often involves liquid-liquid extraction or solid-phase extraction to reduce matrix interference .

Q. What are the foundational criteria for designing a reproducible bioactivity assay for this compound?

Use validated cell lines or animal models with appropriate controls (positive/negative, vehicle). Dose-response curves (IC₅₀/EC₅₀ calculations) and replication (n ≥ 3) are critical. Predefine statistical power (e.g., α = 0.05, β = 0.2) to avoid Type I/II errors. Document protocols in detail to align with FAIR data principles .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of this compound?

Conduct systematic reviews to identify variables causing discrepancies (e.g., purity, assay conditions). Use meta-analysis to aggregate data, and perform sensitivity analyses to isolate confounding factors. Replicate experiments under standardized conditions, ensuring raw data and metadata are publicly accessible for peer validation .

Q. What strategies optimize the total synthesis of this compound while maintaining stereochemical fidelity?

Retrosynthetic analysis guides bond disconnections, prioritizing enantioselective steps (e.g., asymmetric catalysis). Monitor reaction intermediates via TLC/GC-MS, and optimize catalysts (e.g., chiral ligands for Sharpless epoxidation). Computational tools (DFT, molecular docking) predict stereochemical outcomes, reducing trial-and-error approaches .

Q. How can conflicting structure-activity relationship (SAR) studies for this compound derivatives be resolved?

Re-evaluate synthetic routes to confirm derivative purity and stereochemistry. Use multivariate statistical models (e.g., PCA, PLS regression) to correlate structural descriptors with bioactivity. Share raw datasets in repositories like Zenodo to enable collaborative reanalysis .

Q. What ethical frameworks apply to in vivo studies of this compound’s neuropharmacological effects?

Adhere to institutional animal care protocols (e.g., NIH Guide) and the 3Rs principle: Replacement (cell-based assays), Reduction (statistical power calculations), Refinement (minimizing distress). Obtain ethics committee approval and document compliance in data management plans .

Q. How should researchers manage contradictory data on this compound’s metabolic stability?

Compare in vitro (e.g., microsomal assays) and in vivo (plasma/tissue sampling) data using pharmacokinetic modeling (e.g., compartmental analysis). Validate analytical methods for metabolite identification (LC-MS/MS) and assess species-specific cytochrome P450 interactions .

Q. What open science practices enhance the credibility of this compound research?

Publish preprints for early feedback, deposit raw spectra and datasets in repositories (e.g., ChemSpider, Dryad), and use persistent identifiers (DOIs). Follow metadata standards (ISA-Tab for omics data) to improve reproducibility. Collaborative platforms like GitHub enable version-controlled protocol sharing .

Methodological Guidelines

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Contradictions : Use PICO (Population, Intervention, Comparison, Outcome) to refine research questions and isolate variables .

- Ethical Compliance : Integrate ethics approval documentation into data management plans, specifying access restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.